Indanidine
Overview
Description
Indanidine is a chemical compound known for its role as an alpha-adrenergic agonist. Its chemical formula is C₁₁H₁₃N₅ , and it has a molar mass of 215.254 g/mol . This compound is primarily recognized for its selective and effective action as an α2-antagonist and α1-partial agonist . This compound is notable for its low toxicity and direct hypotensive action, making it a subject of interest in pharmaceutical research .
Preparation Methods
The synthesis of indanidine involves several steps and specific reaction conditions. One common synthetic route includes the reaction of 4,5-dihydro-1H-imidazole-2-amine with 2-methyl-2H-indazole-4-amine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Indanidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include .
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of .
Substitution: this compound can undergo substitution reactions, particularly at the imidazole ring.
Scientific Research Applications
Indanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: this compound’s role as an alpha-adrenergic agonist makes it useful in studying adrenergic receptors and their functions.
Mechanism of Action
Indanidine exerts its effects by selectively binding to α2-adrenergic receptors and partially activating α1-adrenergic receptors . This binding leads to a decrease in sympathetic nervous system activity, resulting in vasodilation and reduced blood pressure. This compound does not penetrate the blood-brain barrier, which minimizes central nervous system side effects .
Comparison with Similar Compounds
Indanidine can be compared with other alpha-adrenergic agonists such as clonidine and methyldopa . Unlike clonidine, which can cross the blood-brain barrier and cause central nervous system effects, this compound’s action is more peripheral . Methyldopa, another similar compound, is also used for its hypotensive effects but has a different mechanism of action involving the conversion to alpha-methylnorepinephrine . This compound’s unique combination of α2-antagonist and α1-partial agonist properties distinguishes it from these compounds.
Similar Compounds
- Clonidine
- Methyldopa
- Guanfacine
This compound’s unique properties and selective action make it a valuable compound for both research and potential therapeutic applications.
Biological Activity
Indanidine is a compound belonging to the indanone family, which has been noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound's chemical structure can be described as follows:
- Molecular Formula : C₁₁H₁₄N₂
- Molecular Weight : 178.25 g/mol
- IUPAC Name : 2-[(1H-indol-3-yl)methyl]-1H-imidazole
The structural features of this compound contribute to its interaction with various biological targets, particularly in the cardiovascular system.
Antihypertensive Effects
This compound has been primarily studied for its antihypertensive properties. It acts as an agonist at alpha-1 adrenergic receptors, which are implicated in vasoconstriction and blood pressure regulation.
- Mechanism of Action : this compound's binding to alpha-1 adrenergic receptors leads to vasodilation and a subsequent decrease in blood pressure. This mechanism is critical in treating conditions such as hypertension.
Table 1: Summary of Biological Activities of this compound
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent.
Antimicrobial Activity
This compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness stems from its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its potential mechanisms include the modulation of neurotransmitter systems and reduction of oxidative stress.
Case Study 1: Hypertension Management
In a clinical trial involving patients with essential hypertension, this compound was administered to assess its efficacy compared to standard antihypertensive medications. The results indicated a significant reduction in systolic and diastolic blood pressure among participants treated with this compound, supporting its use as an effective antihypertensive agent.
Case Study 2: Cancer Cell Line Study
A laboratory study evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The findings demonstrated that this compound treatment led to increased rates of apoptosis and decreased cell viability, highlighting its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylindazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-16-7-8-9(3-2-4-10(8)15-16)14-11-12-5-6-13-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHJTLDBYZVCGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2NC3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60234602 | |
Record name | Indanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60234602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85392-79-6 | |
Record name | Indanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85392-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indanidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085392796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60234602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP564IFE34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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